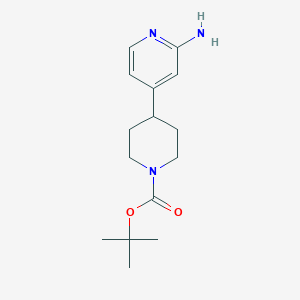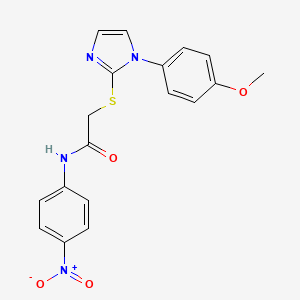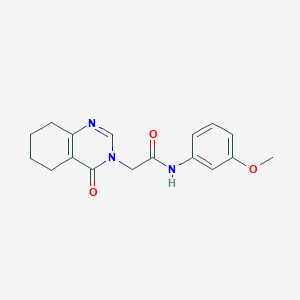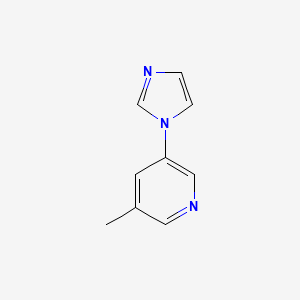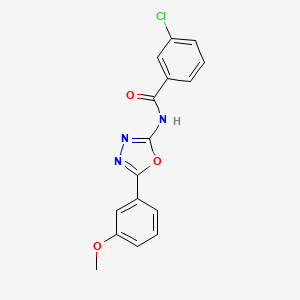
3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and industry. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities. For instance, certain compounds showed promising activity against breast cancer cell lines, highlighting the potential of oxadiazole derivatives as anticancer agents (Salahuddin et al., 2014). Moreover, specific benzamide derivatives exhibited significant anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer, suggesting their potential as effective anticancer drugs (Ravinaik et al., 2021).
Antidiabetic Screening
Research into dihydropyrimidine derivatives, including structures similar to 3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, has demonstrated in vitro antidiabetic activity. This was assessed using the α-amylase inhibition assay, indicating potential applications in managing diabetes (J. Lalpara et al., 2021).
Nematocidal Activity
Novel oxadiazole derivatives have been synthesized with a thiadiazole amide moiety and evaluated for their nematocidal activities. Compounds showed promising activity against Bursaphelenchus xylophilus, a significant pest, indicating potential applications in agriculture (Dan Liu et al., 2022).
Anti-Plasmodial Activities
N-acylated furazan-3-amine derivatives have been tested for their activity against Plasmodium falciparum strains, revealing potential antiplasmodial properties. This suggests their utility in malaria treatment, especially considering the importance of benzamides in enhancing activity (Theresa Hermann et al., 2021).
Antibacterial and Antimicrobial Activities
The synthesis and characterization of oxadiazole derivatives have led to discoveries of compounds with significant antibacterial activity. This includes compounds effective against a range of bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (N. P. Rai et al., 2009). Additionally, antimicrobial evaluations of 1,3,4-oxadiazole-bearing Schiff base moieties against various bacteria and fungi indicated potential for developing new antimicrobial agents (K. Kapadiya et al., 2020).
Antihyperglycemic Agents
Research on structurally new benzylthiazolidine-2,4-diones has identified potential antihyperglycemic agents, suggesting the therapeutic utility of these compounds in treating diabetes mellitus (M. Nomura et al., 1999).
Eigenschaften
IUPAC Name |
3-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-7-3-5-11(9-13)15-19-20-16(23-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEDEEZUACEJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)
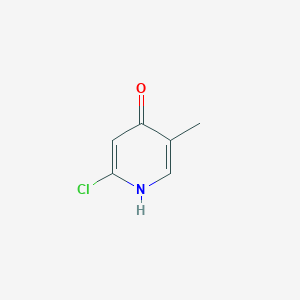
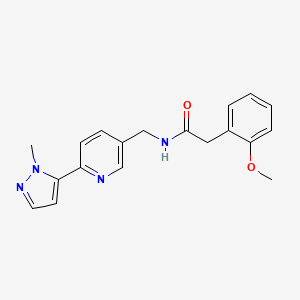
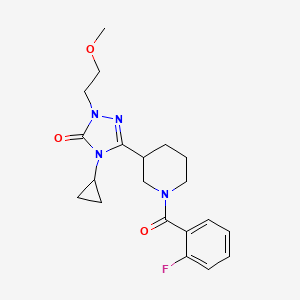
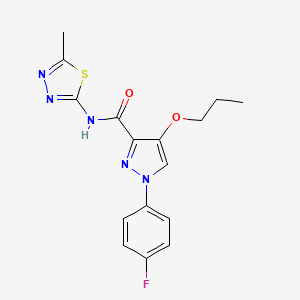

![rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B2695082.png)
![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)
